molecular formula C15H21N3O4S B5416247 N-[3-(acetylamino)phenyl]-1-(methylsulfonyl)-3-piperidinecarboxamide

N-[3-(acetylamino)phenyl]-1-(methylsulfonyl)-3-piperidinecarboxamide

Cat. No. B5416247
M. Wt: 339.4 g/mol
InChI Key: HCCUIBBHKVEMJU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Nafamostat mesylate was first synthesized in Japan in the 1970s and has since been used as an anticoagulant and anti-inflammatory agent in several clinical settings. It has been shown to inhibit various serine proteases, including thrombin, trypsin, and plasmin, and has potential applications in the treatment of various diseases, including sepsis, acute pancreatitis, and cancer.

Mechanism of Action

Nafamostat mesylate inhibits serine proteases by forming a covalent bond with the active site of the enzyme. It has been shown to inhibit various serine proteases, including thrombin, trypsin, and plasmin. By inhibiting these enzymes, Nafamostat mesylate can prevent the formation of blood clots and reduce inflammation.
Biochemical and Physiological Effects:
Nafamostat mesylate has been shown to have several biochemical and physiological effects. It has been shown to inhibit the activation of platelets and the formation of blood clots. It also has anti-inflammatory effects by inhibiting the production of cytokines and chemokines. Additionally, it has been shown to have anti-tumor effects by inhibiting tumor growth and metastasis.

Advantages and Limitations for Lab Experiments

Nafamostat mesylate has several advantages and limitations for lab experiments. One advantage is that it has been extensively studied and has a well-established mechanism of action. It is also readily available and relatively inexpensive. However, one limitation is that it can inhibit multiple serine proteases, which can make it difficult to determine the specific effects of the compound. Additionally, it can have off-target effects, which can complicate data interpretation.

Future Directions

There are several future directions for the study of Nafamostat mesylate. One direction is to further investigate its potential therapeutic applications, particularly in the treatment of cancer. Another direction is to study its effects on specific serine proteases to better understand its mechanism of action. Additionally, further studies are needed to determine the optimal dosage and administration of Nafamostat mesylate for different clinical applications.
In conclusion, Nafamostat mesylate is a synthetic serine protease inhibitor that has potential therapeutic applications in the treatment of various diseases. It has a well-established mechanism of action and has been extensively studied. However, further research is needed to fully understand its effects and potential clinical applications.

Synthesis Methods

The synthesis of Nafamostat mesylate involves the reaction of 6-amidino-2-naphthol with 3-chloro-1-(methylsulfonyl) piperidine to form Nafamostat. Nafamostat is then treated with methanesulfonic acid to form Nafamostat mesylate.

Scientific Research Applications

Nafamostat mesylate has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory and anticoagulant effects and has been used in the treatment of sepsis, acute pancreatitis, and disseminated intravascular coagulation. It has also shown promise in the treatment of cancer, as it has been shown to inhibit tumor growth and metastasis.

properties

IUPAC Name

N-(3-acetamidophenyl)-1-methylsulfonylpiperidine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N3O4S/c1-11(19)16-13-6-3-7-14(9-13)17-15(20)12-5-4-8-18(10-12)23(2,21)22/h3,6-7,9,12H,4-5,8,10H2,1-2H3,(H,16,19)(H,17,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCCUIBBHKVEMJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC(=CC=C1)NC(=O)C2CCCN(C2)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.